molecular formula C22H22Cl2N4O4S B2534765 Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476433-69-9

Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No.: B2534765
CAS No.: 476433-69-9
M. Wt: 509.4
InChI Key: RMLDAEBHHUJMPN-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a useful research compound. Its molecular formula is C22H22Cl2N4O4S and its molecular weight is 509.4. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a dichlorophenyl moiety, which are significant for its biological activity. The presence of the sulfanyl group enhances its interaction with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20Cl2N4O3S
Molecular Weight433.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known to inhibit certain enzymes involved in fungal biosynthesis, which may extend to other biological pathways:

  • Enzyme Inhibition : The triazole moiety has been shown to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes.
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, potentially affecting cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the triazole ring often correlates with antifungal activity. A study found that related triazole derivatives showed potent antifungal effects against various strains of fungi, including Candida species .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study involving triazole derivatives reported IC50 values in the low micromolar range against several cancer cell lines .

Case Studies and Research Findings

  • Case Study on Antifungal Activity :
    • A series of triazole derivatives were tested against Candida albicans. The results indicated that modifications to the dichlorophenyl group enhanced antifungal activity significantly.
    • Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
  • Anticancer Activity Assessment :
    • A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines.
    • Findings : The compound showed promising results with IC50 values less than 10 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O4S/c1-4-32-21(30)13(2)33-22-27-26-19(28(22)15-7-10-17(23)18(24)11-15)12-25-20(29)14-5-8-16(31-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLDAEBHHUJMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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